

Spectroscopic Data of Jangomolide: A Technical Overview

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Compound of Interest

Compound Name: Jangomolide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Jangomolide**, a complex steroid lactone. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on the known chemical structure of **Jangomolide**. It also includes generalized experimental protocols for acquiring such data, serving as a foundational resource for researchers engaged in the isolation, characterization, and development of this and similar natural products.

Chemical Structure and Properties of Jangomolide

Jangomolide is a natural product with the chemical formula $C_{26}H_{28}O_8$ and a molecular weight of 468.5 g/mol [1]. Its complex polycyclic structure, featuring multiple stereocenters, lactone rings, a furan moiety, and various oxygen-containing functional groups, presents a significant challenge for complete structural elucidation and stereochemical assignment.[1][2]

Systematic Name: (2S,7R,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0.0^{2,7}.0^{2,10}.0^{14,16}.0^{14,20}]docos-3-ene-5,12,17-trione[2]

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **Jangomolide** based on its known

functional groups.

Table 1: Predicted ^1H NMR Spectral Data for Jangomolide

Functional Group	Chemical Shift (δ , ppm) Range	Multiplicity
Furan Protons	7.0 - 8.0	s, d
Olefinic Protons	5.5 - 6.5	d, m
Methine Protons (CH-O)	3.5 - 5.5	m
Aliphatic Protons (CH, CH ₂)	1.0 - 3.0	m
Methyl Protons (CH ₃)	0.8 - 2.0	s

Table 2: Predicted ^{13}C NMR Spectral Data for Jangomolide

Functional Group	Chemical Shift (δ , ppm) Range
Carbonyl Carbons (C=O)	160 - 210
Furan Carbons	110 - 150
Olefinic Carbons (C=C)	100 - 150
Carbons attached to Oxygen (C-O)	50 - 90
Aliphatic Carbons (CH, CH ₂ , CH ₃)	10 - 60

Table 3: Expected Mass Spectrometry (MS) Data for Jangomolide

Ionization Mode	Expected Ion Peak (m/z)
Electrospray (ESI+)	$[\text{M}+\text{H}]^+ = 469.1859$, $[\text{M}+\text{Na}]^+ = 491.1678$
Electrospray (ESI-)	$[\text{M}-\text{H}]^- = 467.1711$

Table 4: Anticipated Infrared (IR) Absorption Frequencies for Jangomolide

Functional Group	Wavenumber (cm ⁻¹) Range	Intensity
C=O (Lactone, Ketone)	1700 - 1780	Strong
C=C (Olefinic, Furan)	1500 - 1680	Medium
C-O (Ether, Ester)	1000 - 1300	Strong
C-H (sp ² , sp ³)	2850 - 3100	Medium-Strong

Generalized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a natural product like **Jangomolide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent signals with key analyte peaks.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **¹H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.
- **2D NMR Experiments:** To aid in structure elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and

carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

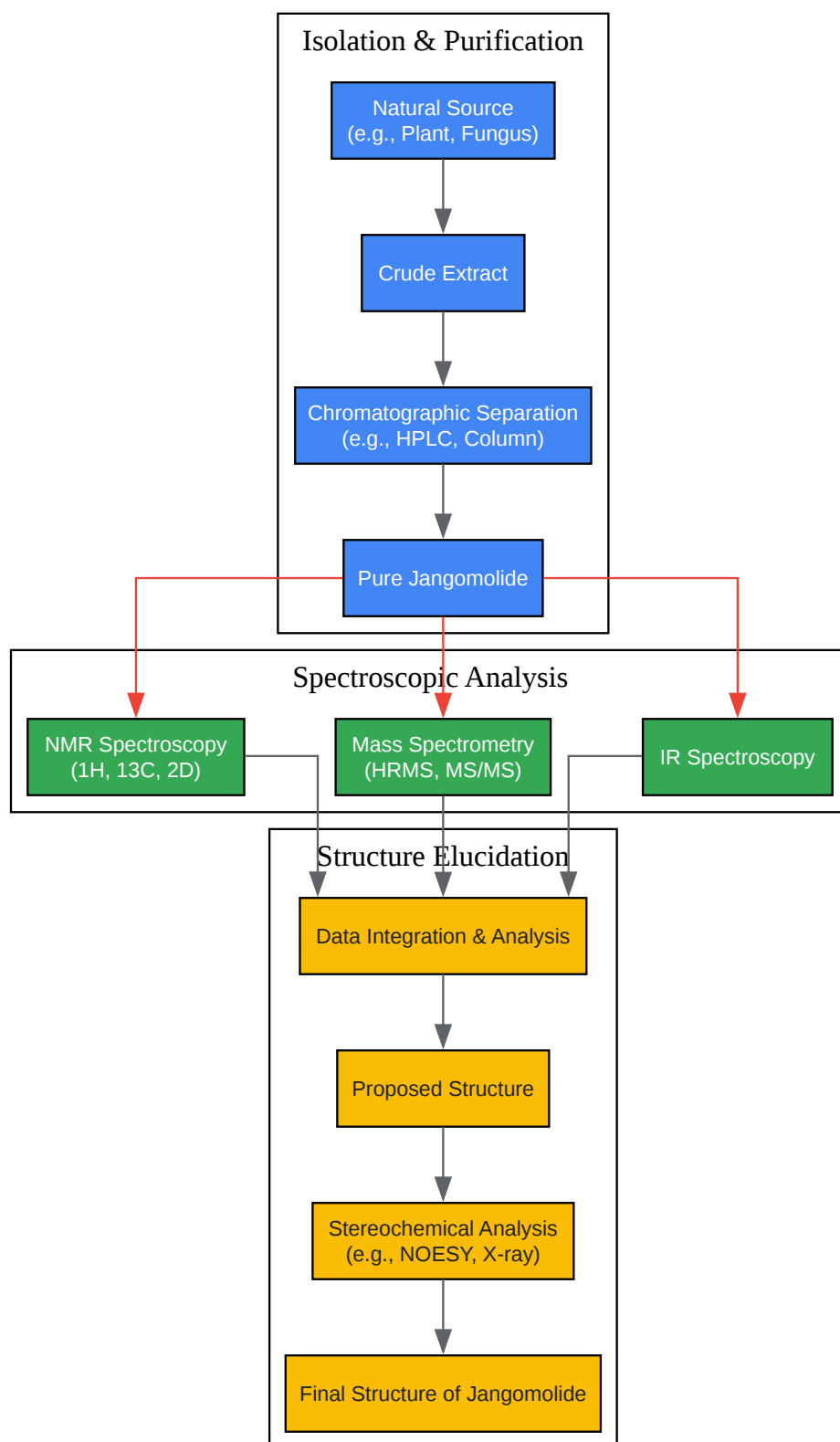
- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
- **Instrumentation:** Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Data Acquisition:** Acquire mass spectra in both positive and negative ion modes to obtain comprehensive information on the molecular ion and potential fragments. For structural information, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **Jangomolide** using spectroscopic techniques.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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References

- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
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Phone: (601) 213-4426

Email: info@benchchem.com